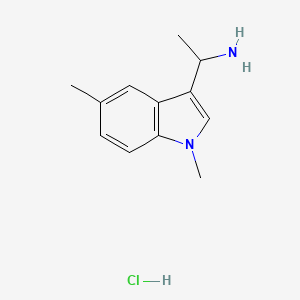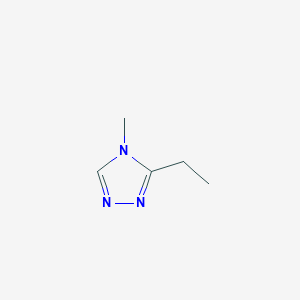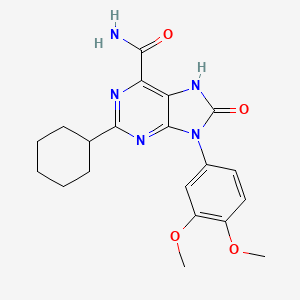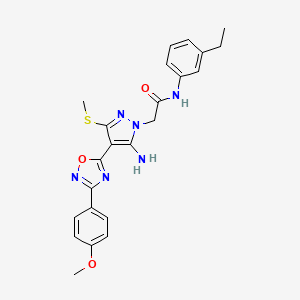
N-(4-fluorophenyl)-4-((4-phenyltetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-((4-phenyltetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H30FN3O3 and its molecular weight is 439.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Imaging
One area of application involves the synthesis of radiolabeled compounds for imaging purposes, particularly in positron emission tomography (PET) to study receptor systems in the brain. For example, compounds with structural similarities have been radiolabeled for the purpose of investigating cannabinoid receptors, which play a significant role in neuropsychiatric disorders. The synthesis and evaluation of radiolabeled compounds highlight their potential as diagnostic tools for mapping receptor distribution in neurological conditions (Katoch-Rouse & Horti, 2003).
Drug Discovery and Development
The compound's structure is indicative of its potential utility in drug discovery, especially in targeting kinases involved in cancer progression. Aurora kinase inhibitors, for example, represent a significant area of research in oncology, with compounds designed to inhibit these enzymes showing promise as anticancer agents. Though not directly related, the structural motifs present in N-(4-fluorophenyl)-4-((4-phenyltetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide suggest its potential exploration in similar therapeutic contexts (ロバート ヘンリー,ジェームズ, 2006).
Antitubercular Agents
The design and synthesis of novel compounds with antibacterial and antitubercular activity are critical in addressing drug-resistant strains of tuberculosis. Compounds with similar structures have been explored for their potential in treating mycobacterial infections, offering a pathway for the development of new therapeutics in this domain (Jeankumar et al., 2013).
Neuropharmacological Research
Compounds with piperidine and carboxamide groups are of interest in neuropharmacology for their potential effects on neurotransmitter systems, including serotonin and cannabinoids. These systems are implicated in a range of psychiatric and neurological disorders, making such compounds valuable for exploring new treatments. The specific interactions and effects of these compounds can provide insights into the mechanisms of diseases and potential therapeutic targets (Billingsley et al., 1989).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-[[(4-phenyloxane-4-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c26-21-6-8-22(9-7-21)28-24(31)29-14-10-19(11-15-29)18-27-23(30)25(12-16-32-17-13-25)20-4-2-1-3-5-20/h1-9,19H,10-18H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRAZKFWDUEGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2615307.png)

![3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2615309.png)
![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide](/img/structure/B2615310.png)


![8-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2615313.png)

![(5-Chlorothiophen-2-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2615318.png)


![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B2615327.png)